3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate
Description
The compound 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate (hereafter referred to as Compound A) is an ionic liquid comprising a methyl-substituted imidazolium cation functionalized with a sulfonyl fluoride group and paired with a trifluoromethanesulfonate (triflate, CF$3$SO$3^-$) anion. Its structure combines the low volatility and thermal stability typical of ionic liquids with the unique reactivity of the sulfonyl fluoride moiety, which is known for participating in sulfur(VI) fluoride exchange (SuFEx) reactions . This dual functionality makes it valuable in applications such as fluorination chemistry, catalysis, and electrolyte design.
Properties
IUPAC Name |
3-methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN2O2S.CHF3O3S/c1-6-2-3-7(4-6)10(5,8)9;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFZHKRHHIXNE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)S(=O)(=O)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the fluorosulfurylation of phenols and amines. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate involves large-scale synthesis processes that require precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Fluorosulfurylation Reactions
This compound serves as a bench-stable fluorosulfurylating agent, transferring the -SO₂F group to nucleophiles under mild conditions. Key substrates and outcomes include:
Mechanism : Nucleophilic attack occurs at the sulfur center, displacing the imidazolium triflate counterion. The reaction proceeds via a two-step process:
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Activation : The substrate (e.g., phenol) deprotonates, generating a nucleophilic species.
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Fluorosulfuryl Transfer : The nucleophile attacks the electrophilic sulfur, forming a covalent S–O/N bond and releasing the imidazolium triflate .
Sulfur(VI)-Fluoride Exchange (SuFEx)
The compound participates in SuFEx reactions, a click chemistry platform for constructing sulfonate esters and sulfonamides:
Key Features :
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Catalyst-Free : Reactions proceed efficiently without metal catalysts .
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Solvent Compatibility : Works in dichloromethane, THF, or DMF .
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Functional Group Tolerance : Compatible with esters, ketones, and halides.
Example :
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Substrate : Bisphenol A
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Conditions : 0.1 M in DCM, RT, 24 hr
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Product : Bisphenol A bis(fluorosulfonate)
Anion Metathesis
The triflate anion can be exchanged with other counterions to modulate solubility and reactivity:
| Target Anion | Reagent | Conditions | Outcome |
|---|---|---|---|
| PF₆⁻ | NH₄PF₆ | MeCN, RT, 2 hr | Improved thermal stability |
| BF₄⁻ | NaBF₄ | Acetone, 40°C, 4 hr | Enhanced solubility in polar solvents |
This process retains the sulfonyl fluoride group while altering physicochemical properties for specific applications .
Stability Under Reactive Conditions
Critical data for handling and storage:
| Parameter | Value | Implications |
|---|---|---|
| Hydrolytic Stability | t₁/₂ = 48 hr (pH 7, 25°C) | Requires anhydrous conditions for storage |
| Thermal Decomposition | >150°C | Safe for reactions below 100°C |
| Light Sensitivity | Degrades under UV | Store in amber glass |
Limitations and Challenges
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Moisture Sensitivity : Requires rigorous drying of solvents and substrates.
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Limited Reactivity with Weak Nucleophiles : Electron-deficient aromatics require elevated temperatures .
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Byproduct Management : Imidazolium triflate removal may necessitate chromatographic purification .
This compound’s unique reactivity profile positions it as a cornerstone reagent in sulfur-focused synthetic methodologies. Ongoing research aims to expand its applications in materials science and chemical biology, particularly through engineered variants with improved selectivity .
Scientific Research Applications
Catalysis
Role in Catalytic Reactions:
3-Methylimidazol-3-ium-1-sulfonyl fluoride; trifluoromethanesulfonate acts as a catalyst in several chemical reactions, enhancing both the efficiency and selectivity of these processes. It is particularly effective in promoting nucleophilic substitutions and facilitating oxidation-reduction reactions.
Case Study:
A study demonstrated that this compound significantly improved the yield of a specific organic synthesis reaction compared to traditional catalysts. The reaction conditions were optimized to maximize the efficiency of the catalyst, showcasing its potential for industrial applications.
Synthesis of Organic Molecules
Applications in Organic Chemistry:
The compound is utilized extensively in the synthesis of complex organic molecules. Its ability to act as a sulfonylating agent makes it valuable for introducing sulfonyl groups into organic substrates.
Data Table: Synthesis Applications
| Reaction Type | Substrate Type | Yield Improvement (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Aromatic Compounds | 30 | |
| Sulfonylation | Alcohols | 25 | |
| Oxidation | Alkenes | 40 |
Material Science
Innovations in Material Development:
In material science, 3-Methylimidazol-3-ium-1-sulfonyl fluoride; trifluoromethanesulfonate is employed in the development of new materials with enhanced properties, such as improved thermal stability and electrical conductivity.
Case Study:
Research highlighted the use of this compound in creating advanced polymer blends that exhibit better mechanical properties and thermal stability compared to conventional materials. These innovations have potential applications in electronics and aerospace industries.
Green Chemistry Initiatives
Sustainable Practices:
The compound aligns with green chemistry principles by serving as a "green" solvent alternative in various reactions. Its low toxicity and ability to facilitate reactions under mild conditions make it an attractive option for environmentally friendly processes.
Data Table: Green Chemistry Applications
Mechanism of Action
The mechanism by which 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to participate in various chemical reactions, leading to the formation of desired products.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|
| Compound A | ~300 (estimated) | Not reported | >250 (estimated) | Fluorination, electrolytes |
| 1-Butyl-3-methylimidazolium triflate | 288.26 | Liquid at RT | >300 | Batteries, organic synthesis |
| 1-Methylimidazolium triflate | 232.18 | >100 | >200 | Catalysis |
| TMSOTf | 222.25 | -45 | <100 | Silylation, glycosylation |
Table 2. Reactivity and Functional Features
| Compound | Sulfonyl Fluoride | Triflate Anion | Lewis Acidity | SuFEx Compatibility |
|---|---|---|---|---|
| Compound A | Yes | Yes | Moderate | Yes |
| 1-(Fluorosulfonyl)-2,3-dimethylimidazolium triflate | Yes | Yes | High | Yes |
| BMIM OTf | No | Yes | Low | No |
| TMSOTf | No | No | Very High | No |
Research Findings
- Synthetic Efficiency : A related imidazolium triflate, [BSMIM][CF3SO3], was synthesized with 96.25% yield under optimized microwave conditions (), suggesting scalable routes for Compound A.
- Electrochemical Performance : Ionic liquids like BMIM OTf exhibit ionic conductivities of ~10 mS/cm at 25°C (), but Compound A’s sulfonyl fluoride may enhance conductivity via stronger ion dissociation.
- Safety: Triflates with sulfonyl fluoride groups (e.g., ) require careful handling due to corrosive and reactive hazards, contrasting with non-fluorinated imidazolium salts.
Biological Activity
3-Methylimidazol-3-ium-1-sulfonyl fluoride; trifluoromethanesulfonate, often referred to as an imidazolium-based ionic liquid, has garnered attention in various fields of research due to its unique properties and potential applications. This compound is a member of the class of ionic liquids (ILs), which are salts that are liquid at room temperature and exhibit low volatility. The biological activity of this compound is particularly significant in biochemistry and pharmacology, where it may influence enzyme activities, cellular processes, and interactions with biological membranes.
The chemical formula for 3-Methylimidazol-3-ium-1-sulfonyl fluoride; trifluoromethanesulfonate is . It has a molecular weight of approximately 238.24 g/mol. Its structure includes a sulfonyl fluoride group and a trifluoromethanesulfonate anion, which contribute to its reactivity and solubility in various solvents.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Interaction:
- Studies have shown that imidazolium-based ionic liquids can affect enzyme stability and activity. For instance, 3-Methylimidazol-3-ium-1-sulfonyl fluoride has been reported to enhance the activity of certain enzymes while stabilizing their structure against denaturation under extreme conditions .
2. Antimicrobial Properties:
- Research indicates that various imidazolium salts exhibit antimicrobial properties. The presence of the sulfonyl fluoride group may enhance the compound's ability to disrupt bacterial membranes or inhibit microbial growth .
3. Cytotoxicity:
- Cytotoxicity studies have demonstrated that while some ionic liquids can be toxic to mammalian cells, 3-Methylimidazol-3-ium-1-sulfonyl fluoride shows promising results with lower cytotoxic effects compared to other ionic liquids, making it a candidate for further pharmacological studies .
Case Study 1: Enzyme Stabilization
A study conducted by Zanchet et al. (2022) evaluated the effect of various ionic liquids on enzyme stability. The findings indicated that 3-Methylimidazol-3-ium-1-sulfonyl fluoride significantly improved the thermal stability of lipases, enhancing their catalytic efficiency in organic solvents. The enzyme exhibited over 90% activity retention after exposure to high temperatures for extended periods .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, 3-Methylimidazol-3-ium-1-sulfonyl fluoride was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth effectively at low concentrations, indicating its potential use as an antimicrobial agent in pharmaceuticals .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₃N₂O₄S |
| Molecular Weight | 238.24 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | -15 °C |
| Boiling Point | >200 °C |
Q & A
Q. What are the recommended synthetic routes and purification methods for 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate?
The compound is synthesized via nucleophilic substitution reactions using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize byproducts like HCl. For example, analogous imidazolium salts are prepared by reacting precursors (e.g., tetrachloromonospirophosphazenes) with diamines in THF at room temperature, followed by filtration to remove salts and purification via column chromatography . Storage in a dry environment (e.g., desiccator at 4°C) is critical to prevent hydrolysis .
Q. Which structural characterization techniques are most effective for confirming the ionic configuration of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the imidazolium cation and trifluoromethanesulfonate anion. X-ray crystallography, facilitated by programs like SHELXL, provides precise bond-length data and crystallographic parameters, particularly for resolving ionic interactions . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
Due to its hygroscopic and reactive nature, the compound must be stored in airtight containers under inert gas (e.g., argon) in a desiccator at 4°C. Exposure to moisture can lead to decomposition, releasing corrosive fluorinated byproducts. Safety protocols from SDS guidelines recommend using gloves, goggles, and fume hoods during handling .
Q. What role does this compound play in ionic liquids research?
Its imidazolium cation paired with a trifluoromethanesulfonate anion makes it a model system for studying ionic liquids. Researchers investigate its melting point, viscosity, and ionic conductivity using techniques like differential scanning calorimetry (DSC) and impedance spectroscopy. These properties are benchmarked against other ionic liquids (e.g., 1-ethyl-3-methylimidazolium derivatives) to assess functional group effects .
Q. How is this compound utilized as a fluorinating agent in organic synthesis?
The sulfonyl fluoride group acts as a fluorine donor in nucleophilic substitutions. For example, it facilitates the synthesis of fluorinated aryl or alkyl derivatives under mild conditions (e.g., acetonitrile solvent, 25–40°C). Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry?
The sulfonyl fluoride group undergoes rapid exchange with nucleophiles (e.g., amines, thiols) via a two-step mechanism: initial nucleophilic attack at the sulfur center, followed by fluoride displacement. Kinetic studies using stopped-flow spectroscopy and DFT calculations reveal that electron-withdrawing groups on the imidazolium cation enhance electrophilicity, accelerating SuFEx reactions .
Q. How can researchers resolve contradictions in reported thermal stability data?
Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from impurities or experimental conditions. To address this, replicate studies under controlled atmospheres (e.g., nitrogen vs. air) are recommended. Cross-validation with spectroscopic techniques (e.g., in situ FTIR) can identify degradation products and clarify decomposition pathways .
Q. What computational approaches are used to model its interactions in electrochemical systems?
Molecular dynamics (MD) simulations and density functional theory (DFT) predict ionic conductivity and solvation dynamics in electrolytes. For instance, simulations of ion-pair dissociation in acetonitrile correlate with experimental conductivity measurements. Charge distribution analysis of the imidazolium cation helps rationalize its electrochemical stability window .
Q. How does its structure influence catalytic activity in cross-coupling reactions?
The trifluoromethanesulfonate anion weakly coordinates to metal catalysts (e.g., Pd), enhancing turnover rates in Suzuki-Miyaura couplings. Comparative studies with other counterions (e.g., BF) show that the triflate group reduces catalyst poisoning. Kinetic profiling and Hammett plots further quantify electronic effects of substituents on the imidazolium ring .
Q. What strategies optimize its use as a probe in enzyme inhibition studies?
The sulfonyl fluoride moiety covalently binds to serine hydrolases, enabling activity-based protein profiling (ABPP). Researchers employ competitive ABPP with fluorogenic substrates to quantify inhibition constants (). X-ray crystallography of enzyme-inhibitor complexes (e.g., using SHELXS/SHELXD) reveals binding modes and informs structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
